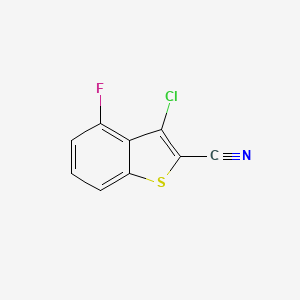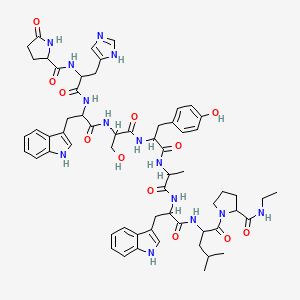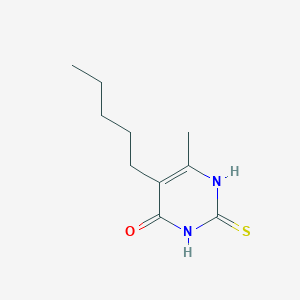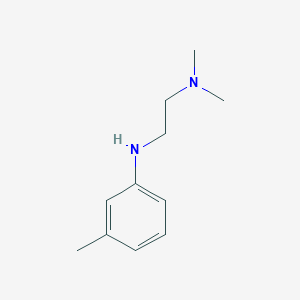
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H8ClNO2 It features a pyridine ring substituted with chlorine at the 5-position, methyl groups at the 4- and 6-positions, and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid typically involves the chlorination of 4,6-dimethylpyridine-3-carboxylic acid. One common method includes:
Chlorination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-azido-4,6-dimethylpyridine-3-carboxylic acid or 5-thiocyanato-4,6-dimethylpyridine-3-carboxylic acid.
Oxidation: Formation of 5-chloro-4,6-dimethylpyridine-3-carboxaldehyde or this compound.
Reduction: Formation of 5-chloro-4,6-dimethylpyridine-3-methanol or 5-chloro-4,6-dimethylpyridine-3-carboxaldehyde.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the design of bioactive molecules. Its structural features make it a candidate for the synthesis of potential pharmaceuticals, including antimicrobial and anticancer agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new drugs.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Molecular Targets and Pathways
Enzymes: It may target enzymes involved in metabolic pathways, acting as an inhibitor or modulator.
Receptors: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethylpyridine-3-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-Bromo-4,6-dimethylpyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
5-Chloro-2,4-dimethylpyridine-3-carboxylic acid: Different substitution pattern, which can influence its chemical properties and uses.
Uniqueness
5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing chlorine atom creates a unique electronic environment, influencing its behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
5-chloro-4,6-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12) |
Clé InChI |
VYZZJBQSTZSBCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(=O)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12121023.png)



![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)


![N-[4-(acetylamino)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12121081.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)




